2''-O-Acetylsprengerinin C
Overview
Description
2’'-O-Acetylsprengerinin C is a natural product belonging to the chemical category of diterpenoids. It is primarily found in certain plants, such as Sprengeria clarkeana . This compound is known for its white crystalline solid form and has a molecular formula of C46H72O17 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’'-O-Acetylsprengerinin C typically involves the extraction from natural sources, such as the roots of Ophiopogon japonicus . The compound can be isolated using various chromatographic techniques. Specific synthetic routes and reaction conditions for laboratory synthesis are not widely documented, indicating that most of the compound used in research is derived from natural extraction.
Industrial Production Methods
Industrial production of 2’'-O-Acetylsprengerinin C is not extensively detailed in the literature. it is likely that large-scale extraction and purification processes are employed, similar to those used for other natural products. These methods would involve solvent extraction, followed by chromatographic purification to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2’'-O-Acetylsprengerinin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated compounds .
Scientific Research Applications
2’'-O-Acetylsprengerinin C has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2’'-O-Acetylsprengerinin C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways related to inflammation and oxidative stress. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2’'-O-Acetylophiopogonin D: Another diterpenoid with similar structural features.
2’'-O-Acetylophiopogonin E: Shares similar biological activities and chemical properties.
Uniqueness
2’'-O-Acetylsprengerinin C is unique due to its specific acetylation pattern, which may contribute to its distinct biological activities. Its presence in certain plant species also sets it apart from other similar compounds .
Properties
IUPAC Name |
[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxan-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H72O17/c1-20-9-14-46(56-18-20)21(2)32-30(63-46)16-28-26-8-7-24-15-25(10-12-44(24,5)27(26)11-13-45(28,32)6)59-43-40(62-42-39(58-23(4)48)35(52)33(50)22(3)57-42)37(54)38(31(17-47)60-43)61-41-36(53)34(51)29(49)19-55-41/h7,20-22,25-43,47,49-54H,8-19H2,1-6H3/t20-,21+,22+,25+,26-,27+,28+,29-,30+,31-,32+,33+,34+,35-,36-,37+,38-,39-,40-,41+,42+,43-,44+,45+,46-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAMOXMEKMIFIR-BDMYDKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)OC(=O)C)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)OC(=O)C)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H72O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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